2-Methyl-2,3-diphenylpropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

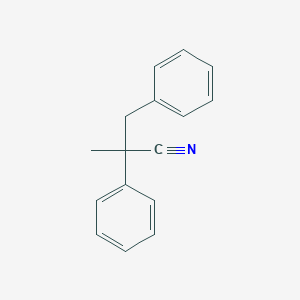

2-Methyl-2,3-diphenylpropanenitrile is an organic compound with the molecular formula C16H15N. It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with two phenyl groups and a methyl group substituting the carbon atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-diphenylpropanenitrile typically involves the following steps:

Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting phenylmagnesium bromide with acetone to form 2-phenyl-2-propanol.

Nitrile Formation: The 2-phenyl-2-propanol is then reacted with a nitrile source, such as cyanogen bromide, to form 2-phenyl-2-propanenitrile.

Substitution Reaction: Finally, the 2-phenyl-2-propanenitrile undergoes a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of alternative nitrile sources and catalysts may be explored to improve the efficiency and sustainability of the process .

Analyse Chemischer Reaktionen

Nucleophilic Additions

The nitrile group in 2-methyl-2,3-diphenylpropanenitrile can undergo nucleophilic addition reactions. Common nucleophiles include:

- Grignard Reagents : Reacting with Grignard reagents leads to the formation of ketones or aldehydes depending on the reaction conditions.

- Lithium Dialkylcuprates : These can be used for selective additions to the nitrile group, yielding various substituted amines.

Electrophilic Substitution Reactions

Due to the presence of the phenyl groups, electrophilic aromatic substitution can occur. The nitrile group can act as a directing group, influencing the position of electrophilic attack on the aromatic rings.

Hydrolysis Reactions

Hydrolysis of this compound yields corresponding carboxylic acids. This reaction can be catalyzed by acids or bases and is often performed under reflux conditions.

Research Findings on Reaction Efficiency

Recent studies have focused on optimizing reaction conditions to improve yields and selectivity:

- Catalyst Efficiency : The use of Co@PNC catalysts has shown remarkable efficiency in promoting reactions involving this compound under mild conditions with high yields reported .

- Solvent Effects : Different solvents significantly affect reaction rates and selectivity in nucleophilic addition reactions, with polar aprotic solvents generally providing better outcomes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Methyl-2,3-diphenylpropanenitrile serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, making it useful for creating pharmaceuticals and agrochemicals. For instance, it can be transformed into amides or carboxylic acids through oxidation, or reduced to primary amines using lithium aluminum hydride .

Material Science

In material science, this compound is explored for its potential in developing novel materials. Its unique structural features contribute to the synthesis of polymers and resins with specific properties desired in various applications, such as coatings and adhesives. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.

Medicinal Chemistry

The compound is under investigation for its biological activities, particularly in medicinal chemistry. It serves as a building block for drug discovery due to its ability to interact with biological targets. Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties and antimicrobial activities .

Reactivity

The compound undergoes several types of reactions:

- Oxidation : The nitrile group can be oxidized to yield amides or carboxylic acids.

- Reduction : It can be reduced to form primary amines.

- Substitution : The phenyl groups are capable of undergoing electrophilic aromatic substitution reactions.

Key Reactions and Conditions

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Amides or Carboxylic Acids |

| Reduction | Lithium aluminum hydride | Primary Amines |

| Substitution | Nitrating mixture (HNO₃/H₂SO₄) | Nitro Derivatives |

Case Study 1: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer activity. In vitro studies demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound Derivative A | 5.0 | Induction of Apoptosis |

| This compound Derivative B | 10.0 | Cell Cycle Arrest at G0/G1 |

Case Study 2: Antimicrobial Efficacy

In antimicrobial studies, certain derivatives showed effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans.

| Microorganism | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 4 | Methicillin |

| Candida albicans | 8 | Fluconazole |

Wirkmechanismus

The mechanism of action of 2-Methyl-2,3-diphenylpropanenitrile involves its interaction with molecular targets through its nitrile and phenyl groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the phenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylpropanenitrile: Lacks the additional phenyl and methyl groups, resulting in different reactivity and properties.

2,3-Diphenylpropanenitrile: Similar structure but lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

2-Methyl-2,3-diphenylpropanenitrile is unique due to the presence of both phenyl and methyl groups, which confer distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Biologische Aktivität

2-Methyl-2,3-diphenylpropanenitrile (CAS No. 5558-92-9) is a nitrile compound that has garnered attention in various fields, including organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential applications based on current research findings.

This compound is characterized by the following properties:

- Molecular Formula: C16H15N

- Molecular Weight: 237.30 g/mol

- Density: 1.07 g/cm³

- Boiling Point: 330.8 °C at 760 mmHg

These properties influence its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions:

- Hydrolysis and Reduction: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or reduced to primary amines, which may exhibit different biological activities.

- Electrophilic Aromatic Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, potentially modifying the compound's interaction with biological targets.

Pharmacokinetics

Currently, detailed pharmacokinetic data specific to this compound is limited. However, general observations suggest:

- Absorption and Distribution: The compound may interact with various transporters or binding proteins within cells, affecting its localization and accumulation.

- Metabolism: The metabolic pathways remain largely unexplored; it is believed that the compound interacts with enzymes that could influence metabolic flux .

In Vitro Studies

Research indicates that this compound exhibits varying effects depending on dosage and experimental conditions:

- Cell Viability: Studies have shown that the compound can affect cell viability in different cell lines, though specific IC50 values are not well documented.

- Enzyme Interaction: Preliminary investigations suggest potential interactions with metabolic enzymes, but further studies are needed to elucidate these pathways.

In Vivo Studies

The effects of this compound in animal models have been observed:

- Dosage Effects: Variations in dosage have demonstrated differential responses in animal models, indicating a dose-dependent activity profile. However, comprehensive studies are required to establish a clear relationship between dosage and biological effect.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

These findings indicate a promising avenue for further research into the biological activity of this compound.

Eigenschaften

IUPAC Name |

2-methyl-2,3-diphenylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-16(13-17,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSQCJLUIIUDIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.